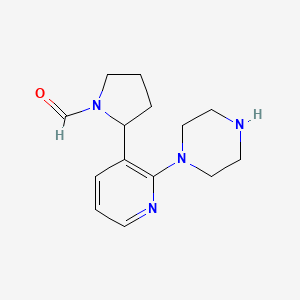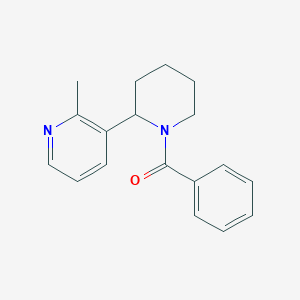
1-(5-Methylfuran-2-yl)-N-((2-methylfuran-3-yl)methyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Metilfurano-2-il)-N-((2-metilfurano-3-il)metil)metanamina es un compuesto orgánico que pertenece a la clase de los derivados del furano. Los furanos son compuestos heterocíclicos que contienen un anillo aromático de cinco miembros con cuatro átomos de carbono y un átomo de oxígeno. Este compuesto en particular se caracteriza por la presencia de dos anillos de furano, cada uno sustituido con un grupo metilo, y conectados a través de un enlace metanamina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-(5-Metilfurano-2-il)-N-((2-metilfurano-3-il)metil)metanamina generalmente involucra la reacción de 5-metilfurano-2-carbaldehído con 2-metilfurano-3-ilmetanamina en condiciones de aminación reductiva. La reacción se lleva a cabo generalmente en presencia de un agente reductor como el cianoborohidruro de sodio o el triacetoxihidruro de sodio. Las condiciones de reacción suelen incluir un disolvente orgánico como el metanol o el etanol, y la reacción se lleva a cabo a temperatura ambiente o a temperaturas ligeramente elevadas.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto pueden implicar técnicas de síntesis de flujo continuo para mejorar el rendimiento y la eficiencia. El uso de catalizadores y condiciones de reacción optimizadas puede mejorar aún más la escalabilidad del proceso de síntesis.
Análisis De Reacciones Químicas
Tipos de reacciones
1-(5-Metilfurano-2-il)-N-((2-metilfurano-3-il)metil)metanamina puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Los anillos de furano pueden oxidarse para formar furanonas u otros derivados oxigenados.
Reducción: El compuesto puede reducirse para formar derivados de dihidrofurano.
Sustitución: Las reacciones de sustitución electrófila pueden ocurrir en los anillos de furano, lo que lleva a la formación de varios derivados sustituidos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO4) y el trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el hidruro de aluminio y litio (LiAlH4) o el borohidruro de sodio (NaBH4) se utilizan comúnmente.
Sustitución: Los reactivos electrófilos como los halógenos (por ejemplo, bromo, cloro) y los agentes de nitración (por ejemplo, ácido nítrico) se utilizan para reacciones de sustitución.
Productos principales
Los productos principales formados a partir de estas reacciones incluyen furanos oxidados, dihidrofuranos reducidos y varios derivados de furano sustituidos, dependiendo de las condiciones de reacción y los reactivos específicos utilizados.
Aplicaciones Científicas De Investigación
1-(5-Metilfurano-2-il)-N-((2-metilfurano-3-il)metil)metanamina tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas y polímeros más complejos.
Biología: El compuesto puede utilizarse en el estudio de las vías biológicas e interacciones que implican derivados de furano.
Industria: Se utiliza en la producción de productos químicos y materiales especiales, incluidos los polímeros y resinas de origen biológico.
Mecanismo De Acción
El mecanismo de acción de 1-(5-Metilfurano-2-il)-N-((2-metilfurano-3-il)metil)metanamina implica su interacción con objetivos moleculares y vías específicas. Los anillos de furano pueden participar en interacciones de apilamiento π-π y enlaces de hidrógeno, lo que influye en la afinidad de unión y la especificidad del compuesto. El enlace de metanamina proporciona flexibilidad y reactividad adicionales, lo que permite que el compuesto interactúe con varios objetivos biológicos.
Comparación Con Compuestos Similares
Compuestos similares
2-Metil-3-(metilditiol)furano: Un derivado de furano con características estructurales similares pero que contiene átomos de azufre.
2-Metil-3-furanmetanol: Otro derivado de furano con un grupo hidroximetilo en lugar de un enlace de metanamina.
Singularidad
1-(5-Metilfurano-2-il)-N-((2-metilfurano-3-il)metil)metanamina es única debido a su estructura de doble anillo de furano conectada por un enlace de metanamina. Esta característica estructural confiere propiedades químicas y biológicas distintas, lo que la convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C12H15NO2 |
|---|---|
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
1-(2-methylfuran-3-yl)-N-[(5-methylfuran-2-yl)methyl]methanamine |
InChI |
InChI=1S/C12H15NO2/c1-9-3-4-12(15-9)8-13-7-11-5-6-14-10(11)2/h3-6,13H,7-8H2,1-2H3 |
Clave InChI |
ACRUJGASPSAACV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(O1)CNCC2=C(OC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)benzoic acid](/img/structure/B11799919.png)


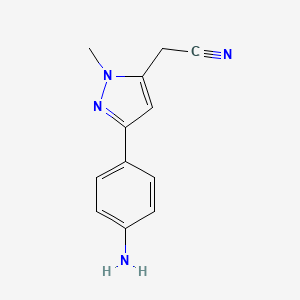
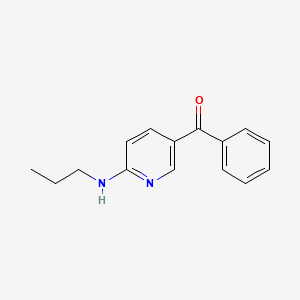
![7-Chloro-4-ethoxybenzo[d]thiazol-2-amine](/img/structure/B11799941.png)
![5-Ethyl-2-(piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11799946.png)
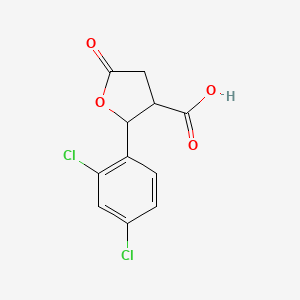
![5-(Ethylsulfonyl)-4-(3-fluorophenyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11799954.png)
